molecular formula C32H26O10 B1244099 Asperpyrone B

Asperpyrone B

Cat. No. B1244099
M. Wt: 570.5 g/mol
InChI Key: ADLOVFYPOQTFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asperpyrone B is a dimeric naphthopyran with formula C32H26O10, originally isolated from Aspergillus niger. It has a role as an Aspergillus metabolite. It is a biaryl, an aromatic ether, an aromatic ketone, a cyclic ketone, a polyphenol and a naphtho-gamma-pyrone.

Scientific Research Applications

Antioxidant and Immunomodulatory Activities

Asperpyrone B, along with other related compounds, was found to exhibit modest antioxidant and immunomodulatory activities. These compounds were isolated from the edible fungus Pleurotus ostreatus and represent potential areas for further exploration in health and medicine (Cai et al., 2018).

Inhibition of DNA Polymerase Activity

In a study focused on compounds isolated from Aspergillus niger, asperpyrone B was found to show inhibitory activity on Taq DNA polymerase, a crucial enzyme in PCR amplifications. This suggests potential applications in biotechnology and molecular biology research (Akiyama et al., 2003).

Potential Anticancer Properties

Research on the marine-derived fungus Aspergillus foetidus revealed that asperpyrone B, along with other naphtho-γ-pyrones, was evaluated for its effect on the viability and colony formation of human drug-resistant prostate cancer 22Rv1 cells. This indicates its potential role in cancer research and therapy (Antonov et al., 2021).

Antimicrobial Effects

Asperpyrone B has been identified as having growth inhibitions against various microbes, indicating its potential as a source for developing new antimicrobial agents. This was discovered in a study focusing on endophytic naphthopyrone metabolites (Song et al., 2004).

properties

Product Name

Asperpyrone B

Molecular Formula

C32H26O10

Molecular Weight

570.5 g/mol

IUPAC Name

5-hydroxy-9-(5-hydroxy-8,10-dimethoxy-2-methyl-4-oxobenzo[h]chromen-6-yl)-8,10-dimethoxy-2-methylbenzo[h]chromen-4-one

InChI

InChI=1S/C32H26O10/c1-13-7-18(33)26-20(35)9-15-10-21(38-4)28(30(40-6)23(15)31(26)41-13)25-17-11-16(37-3)12-22(39-5)24(17)32-27(29(25)36)19(34)8-14(2)42-32/h7-12,35-36H,1-6H3

InChI Key

ADLOVFYPOQTFMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C=C3C=C(C(=C(C3=C2O1)OC)C4=C(C5=C(C6=C4C=C(C=C6OC)OC)OC(=CC5=O)C)O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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